N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide
Description
N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide is a sulfonamide-derived acetamide featuring a biphenyl core. The parent phenyl ring is substituted with a sulfonyl group (-SO₂-) linked to a second phenyl ring bearing electron-withdrawing groups: a nitro (-NO₂) at the 2-position and a trifluoromethyl (-CF₃) at the 4-position. This structural complexity confers unique physicochemical properties, such as reduced solubility in polar solvents due to the hydrophobic trifluoromethyl group and enhanced electrophilicity from the nitro substituent.
Properties
IUPAC Name |
N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O5S/c1-9(21)19-11-3-5-12(6-4-11)26(24,25)14-7-2-10(15(16,17)18)8-13(14)20(22)23/h2-8H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDCQAJTDQOMLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide typically involves the reaction of aniline derivatives with trifluoroacetic anhydride and sulfonyl chlorideThe final step involves the sulfonylation and acetylation of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines and substituted phenyl derivatives .
Scientific Research Applications
N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new drugs.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The trifluoromethyl group enhances the compound’s ability to penetrate bacterial cell walls, making it more effective .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
N-[4-(4-chlorophenyl)sulfonylphenyl]acetamide (CAS not specified)
- Structure : Replaces the 2-nitro-4-CF₃ phenyl group with a 4-chlorophenyl moiety.
- This analog may exhibit milder reactivity in electrophilic substitution reactions .
2-[2-nitro-4-(trifluoromethyl)anilino]-N-propan-2-ylacetamide (CAS 851799-13-8)
- Structure : Features a propan-2-yl (-CH(CH₃)₂) group instead of the sulfonylphenyl-acetamide chain.
- Impact : The absence of the sulfonyl linker reduces molecular weight (MW: ~311 vs. ~414 for the target compound) and may enhance membrane permeability in biological systems .
N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide
Functional Group Modifications
N-(4-methoxyphenyl)acetamide
- Structure : A simpler analog with a methoxy (-OCH₃) group instead of sulfonyl and nitro/CF₃ groups.
- Impact : The electron-donating -OCH₃ group increases solubility in polar solvents (e.g., water) compared to the target compound. This highlights how electron-withdrawing groups in the target compound reduce solubility .
N-[4-(2-propenylthio)-3-(trifluoromethyl)phenyl]acetamide (CAS 88926-52-7)
- Structure : Substitutes the sulfonyl group with a propenylthio (-S-CH₂CH=CH₂) chain.
Data Tables: Comparative Analysis
Biological Activity
N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties. The presence of a trifluoromethyl group enhances the compound's biological activity, making it a subject of interest for further research.
Chemical Structure and Properties
The compound's IUPAC name is N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide, with the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | C15H11F3N2O5S |
| Molecular Weight | 392.31 g/mol |
| InChI | InChI=1S/C15H11F3N2O5S/c1-9(21)19-11-3-5-12(6-4-11)26(24,25)14-7-2-10(15(16,17)18)8-13(14)20(22)23/h2-8H,1H3,(H,19,21) |
| CAS Number | 60516-03-2 |
The biological activity of N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide primarily involves its interaction with bacterial enzymes. The mechanism includes:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in bacterial growth and replication.
- Cell Wall Penetration : The trifluoromethyl group enhances the compound's ability to penetrate bacterial cell walls, increasing its efficacy against various strains.
- Bactericidal Effect : Studies have shown that this compound exhibits a bactericidal effect, particularly against Gram-positive bacteria, by disrupting protein synthesis and nucleic acid production.
Biological Activity Overview
Research indicates that N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide possesses notable antimicrobial properties. Below is a summary of its biological activity based on various studies:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide against various bacterial strains. The compound demonstrated potent activity against Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating effective inhibition of bacterial growth.
Case Study 2: Biofilm Formation Inhibition
In another study focused on biofilm formation, the compound was tested against clinical isolates of MRSA. Results showed that it significantly inhibited biofilm formation at concentrations lower than those required for planktonic growth inhibition, suggesting a potential application in treating biofilm-associated infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
